5-Amino-1,3,4-oxadiazole-2-carbonitrile
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Overview
Description
“5-Amino-1,3,4-oxadiazole-2-carbonitrile” is a compound with the molecular formula C3H2N4O . It’s a part of the 1,3,4-oxadiazole family, which has shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “5-Amino-1,3,4-oxadiazole-2-carbonitrile”, often involves reactions of amidoximes with carbodiimides . The structures of the newly synthesized derivatives are usually established by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “5-Amino-1,3,4-oxadiazole-2-carbonitrile” can be represented by the InChI codeInChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7)
. Its molecular weight is 110.07 g/mol . Physical And Chemical Properties Analysis
The compound is a yellow powder with a melting point of 189-190°C . It has a molecular weight of 110.08 g/mol . The compound has a topological polar surface area of 88.7 Ų and a complexity of 127 .Scientific Research Applications
Synthesis and Detonation Performance
- Energetic Salts Synthesis : Cao et al. (2020) describe the synthesis of bi-heterocyclic skeletons derived from 5-Amino-1,3,4-oxadiazole-2-carbonitrile. These compounds, particularly the energetic salts, exhibit high detonation performances, comparable to RDX, a well-known explosive, and have significant heat of detonation values (Cao et al., 2020).
Biological and Medicinal Applications
- Antibacterial and Antifungal Activity : Kumar (2011) reports on the synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles that were tested for antibacterial and antifungal activity against various pathogens like Staphylococcus aureus and Klebsiella pneumoniae (Kumar, 2011).
- Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a series of derivatives from 1,3,4-oxadiazole and evaluated their antioxidant and antimicrobial activities, demonstrating significant potential in these areas (Bassyouni et al., 2012).
- Synthesis of Novel Adenosine Analogs : Berry et al. (1994) modified the 4-nitrile group in a compound related to 5-Amino-1,3,4-oxadiazole-2-carbonitrile to produce novel adenosine analogs. These compounds showed potential in biological studies, although no cytotoxicity or antiviral activity was observed in the specific tests conducted (Berry et al., 1994).
Chemical Synthesis and Reactions
- Electrochemical Synthesis : Singh et al. (2012) developed an environmentally friendly synthesis method for 5-substituted 2-amino-1,3,4-oxadiazoles using electrocyclization, which offers better yields and shorter reaction times (Singh et al., 2012).
Mechanism of Action
Target of Action
Similar compounds in the oxadiazole family have been studied for their anti-infective properties, suggesting potential targets could be microbial proteins or enzymes .
Mode of Action
Related oxadiazole compounds have been studied for their interactions with microbial proteins, such as the trypanosoma cruzi cysteine protease cruzain . These compounds may inhibit the function of these proteins, leading to anti-infective effects .
Biochemical Pathways
Given the potential anti-infective properties of related oxadiazole compounds, it is plausible that this compound could interfere with essential microbial metabolic pathways .
Result of Action
Based on the potential anti-infective properties of related oxadiazole compounds, it is possible that this compound could lead to the inhibition of essential microbial proteins, resulting in anti-infective effects .
properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUREFHSSJAYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-oxadiazole-2-carbonitrile | |
CAS RN |
134318-57-3 |
Source
|
Record name | 5-amino-1,3,4-oxadiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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